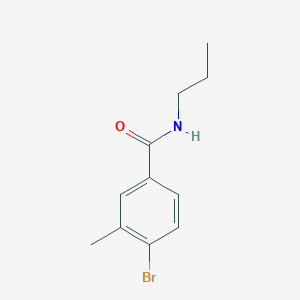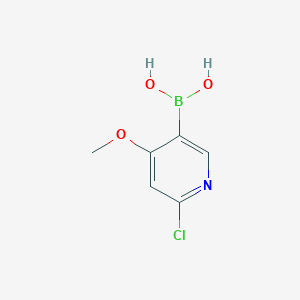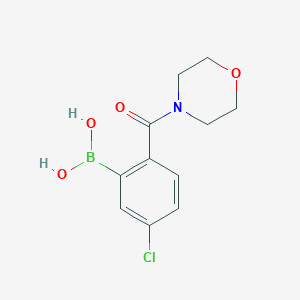
4-Bromo-3-methyl-N-propylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-3-methyl-N-propylbenzamide involves the reaction between 4-bromo-3-methylbenzoic acid and propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).Molecular Structure Analysis
The molecular weight of 4-Bromo-3-methyl-N-propylbenzamide is 256.13900 . The exact mass is 255.02600 . The molecular formula is C11H14BrNO .Physical And Chemical Properties Analysis
4-Bromo-3-methyl-N-propylbenzamide is a weak acid with a pKa value of 9.12. It is moderately soluble in water (0.05 g/L at 25°C) and highly soluble in organic solvents such as methanol and ethanol.Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis and characterization of benzamide derivatives, including 4-Bromo-3-methyl-N-propylbenzamide, are crucial in exploring their potential as non-peptide small molecular antagonists. These derivatives are synthesized through various chemical reactions such as elimination, reduction, bromization, and more. Characterization techniques like NMR and MS are used to confirm their structure and explore their biological activity (H. Bi, 2015).
Radiopharmaceutical Applications
- Compounds related to 4-Bromo-3-methyl-N-propylbenzamide have been used in the development of radioiodinated ligands for serotonin-5HT2-receptors. These ligands are promising for γ-emission tomography, a technique used in medical imaging. The synthesis involves radioiodination and has shown significant in vitro and in vivo binding properties in rat brain tissue (J. Mertens et al., 1994).
Photodynamic Therapy for Cancer
- Bromo-benzamide derivatives, including compounds structurally similar to 4-Bromo-3-methyl-N-propylbenzamide, have been studied for their application in photodynamic therapy for cancer treatment. These compounds, characterized by spectroscopic methods, have been found to possess properties like high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).
Antioxidant and Antibacterial Properties
- Bromophenol derivatives from marine sources, which include compounds structurally related to 4-Bromo-3-methyl-N-propylbenzamide, have demonstrated potent antioxidant and moderate antibacterial activities. These compounds could potentially be applied in food and pharmaceutical fields as natural antioxidants (Ke-kai Li et al., 2012).
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-N-propylbenzamide is not well-studied.
Safety and Hazards
4-Bromo-3-methyl-N-propylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If inhaled, move the person to fresh air . If not breathing, give artificial respiration . If swallowed, rinse mouth with water and consult a physician .
properties
IUPAC Name |
4-bromo-3-methyl-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSLTWBJLWHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674376 | |
| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-N-propylbenzamide | |
CAS RN |
1020252-79-2 | |
| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)




![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)
![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)




![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)